![molecular formula C19H26 B13774282 Methylbis(1-methylpropyl)naphthalene CAS No. 85650-84-6](/img/structure/B13774282.png)
Methylbis(1-methylpropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbis(1-methylpropyl)naphthalene is an organic compound with the molecular formula C19H26 It is a derivative of naphthalene, characterized by the presence of methyl and 1-methylpropyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(1-methylpropyl)naphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with alkylating agents such as alkyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylbis(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated naphthalene derivatives
Scientific Research Applications
Methylbis(1-methylpropyl)naphthalene is a naphthalene derivative with two methylpropyl groups attached to the naphthalene structure. Its unique structure, due to the dual alkyl substitution, enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes. While direct and extensive research specifically focused on the applications of this compound is limited, information regarding similar naphthalene derivatives can provide insight into its potential uses.
Potential Applications Based on Naphthalene Derivatives
- Pharmaceutical Research: 1-Methyl-aminomethyl naphthalene is a chemical compound applicable in pharmaceutical research, specifically in the synthesis of terbinafine hydrochloride, an antifungal medication . It acts as a key intermediate in converting precursor compounds into the final product . The synthesis involves chemical reactions like condensation, cyclization, and hydrochloride salt formation .
- Organic Synthesis: Naphthalene derivatives find use in organic synthesis due to their properties . 1-Methyl-aminomethyl naphthalene can be used as a reagent in forming key functional groups .
- Materials Science: 1-Methyl-aminomethyl naphthalene has excellent thermal stability and resistance to degradation, making it suitable for application in materials science .
- Antimicrobial Properties: Some studies suggest that this compound may have antimicrobial properties.
Toxicological Effects
Studies have indicated that naphthalene derivatives can exhibit toxicological effects, particularly through inhalation exposure, leading to respiratory toxicity, including airway inflammation and damage to lung epithelial cells. Therefore, handling requires caution .
Mechanism of Action
The mechanism of action of Methylbis(1-methylpropyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylbis(1-methylpropyl)naphthalene: C19H26
Naphthalene: C10H8
1-Methylnaphthalene: C11H10
2-Methylnaphthalene: C11H10
Uniqueness
This compound is unique due to the presence of both methyl and 1-methylpropyl groups on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
Biological Activity
Methylbis(1-methylpropyl)naphthalene is a complex organic compound belonging to the naphthalene family, characterized by its dual alkyl substitution which enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic properties, and metabolic pathways.
- Molecular Formula : C₁₈H₂₄
- Molecular Weight : 234.36 g/mol
- Solubility : Soluble in organic solvents, slightly soluble in water
The structure of this compound consists of a naphthalene core with two methylpropyl groups attached, significantly influencing its chemical properties and biological activities.
Respiratory Toxicity
Naphthalene derivatives, including this compound, have been associated with respiratory toxicity. Studies indicate that exposure can lead to airway inflammation and damage to lung epithelial cells. Inhalation exposure has been particularly noted for causing significant health risks, including:
- Airway Inflammation : Inflammation of the airways due to reactive metabolites.
- Lung Damage : Direct cytotoxic effects on lung epithelial cells leading to compromised respiratory function.
Case Studies
A notable case involving naphthalene poisoning illustrates the potential dangers associated with compounds in this class. A 29-year-old female ingested mothballs containing naphthalene, resulting in severe hemolysis and methemoglobinemia. The management included intravenous methylene blue and renal replacement therapy, highlighting the critical nature of exposure management .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific research on this compound is limited compared to its simpler analogs like naphthalene and 1-methylnaphthalene. The structural complexity may contribute to distinct biological activities not observed in less substituted counterparts.
Metabolic Pathways
The metabolism of this compound involves activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates capable of binding to cellular macromolecules. This metabolic activation is crucial for understanding both the toxicological effects and potential therapeutic applications of the compound:
- Metabolic Activation : Conversion into hydroxylated derivatives or naphthoquinones depending on reaction conditions.
- Reactive Intermediates : These intermediates can lead to toxicity through covalent binding with proteins and nucleic acids .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other naphthalene derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Naphthalene | C₁₀H₈ | Simple structure; used as a moth repellent |
1-Methylnaphthalene | C₁₁H₁₀ | Exhibits different biological activities |
2-Methylnaphthalene | C₁₁H₁₀ | More toxic than 1-methylnaphthalene |
1,2-Dimethylnaphthalene | C₁₂H₁₂ | Increased steric hindrance affects reactivity |
This table illustrates how the dual alkyl substitution in this compound enhances its hydrophobicity and alters its reactivity compared to simpler naphthalenes.
Properties
CAS No. |
85650-84-6 |
---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,2-di(butan-2-yl)-3-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3 |
InChI Key |
UGFOUDPXHCZMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.